REACTION_SMILES
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[CH3:1][S:2][CH:3]([C:4]#[N:5])[CH2:6][CH:7]=[CH2:8].[Cl:9][CH2:10][Cl:11]>>[CH3:1][S:2][C:3]([C:4]#[N:5])([CH2:6][CH:7]=[CH2:8])[Cl:9]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CCC(C#N)SC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Type
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product
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Smiles
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C=CCC(Cl)(C#N)SC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |